Buparvaquone

概要

説明

ブパルバクオンは、アトバクオンに関連するナフトキノン系抗原虫薬です。主に、テイルリア属の原虫寄生虫が引き起こすテイルリア症の治療および予防に使用されます。 ブパルバクオンは、別の原虫病であるリーシュマニア症に対しても有望な活性を示しています .

2. 製法

合成経路と反応条件: ブパルバクオンは、さまざまな方法で合成できます。一般的な方法の1つは、1,4-ベンゾピランジケトンとp-tert-ブチルシクロヘキシルアセトアルデヒドの縮合と転位です。 この方法は、硝酸銀などの高価な触媒の使用を回避し、収率が向上します . 別の方法は、tert-ブチルシクロヘキシル酢酸をオマジンナトリウムと1,4-ナフトキノンと反応させ、その後加水分解と再結晶を行う方法です .

工業的生産方法: ブパルバクオンの工業的生産には、通常、上記の方法を用いた大規模合成が含まれます。 このプロセスは、グリーンで環境に優しいように設計されており、工業化に適しています .

作用機序

ブパルバクオンは、原虫寄生虫の呼吸鎖に不可欠なミトコンドリアのシトクロムb複合体を阻害することにより作用します。 この阻害は、アデノシン三リン酸の産生を阻害し、寄生虫の死につながります . 分子標的は、シトクロムbのキノン結合部位です .

生化学分析

Biochemical Properties

Buparvaquone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the mitochondrial electron transport chain in protozoan parasites, specifically targeting the cytochrome bc1 complex . This inhibition disrupts the production of ATP, leading to the death of the parasite. This compound also interacts with other biomolecules such as lipids and proteins, enhancing its efficacy in treating protozoal infections .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In protozoan parasites, it disrupts the mitochondrial function, leading to cell death. In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can induce apoptosis in infected cells, thereby reducing the parasite load . Additionally, this compound affects the expression of genes involved in oxidative stress response and energy metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the cytochrome bc1 complex in the mitochondrial electron transport chain, inhibiting its activity and disrupting ATP production . This inhibition leads to an increase in reactive oxygen species (ROS) and oxidative stress, ultimately causing cell death. This compound also modulates the expression of genes involved in apoptosis and oxidative stress response, further enhancing its antiprotozoal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that this compound maintains its efficacy in reducing parasite load over extended periods. Its stability and degradation need to be carefully monitored to ensure consistent results in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces the parasite load and improves clinical outcomes in infected animals . At higher doses, it can cause toxic effects, such as liver damage and oxidative stress . It is crucial to determine the optimal dosage to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to energy production and oxidative stress response. It interacts with enzymes such as cytochrome bc1 complex and other components of the mitochondrial electron transport chain . This compound also affects metabolic flux and metabolite levels, leading to changes in cellular energy production and redox balance .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, enhancing its efficacy in treating protozoal infections .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it exerts its effects on the electron transport chain . This compound’s targeting signals and post-translational modifications direct it to specific compartments within the mitochondria, ensuring its effective action against protozoan parasites .

準備方法

Synthetic Routes and Reaction Conditions: Buparvaquone can be synthesized using various methods. One common method involves the condensation and rearrangement of 1,4-benzopyran diketone and p-tert-butylcyclohexyl acetaldehyde. This method avoids the use of expensive catalysts like silver nitrate and achieves a higher yield . Another method involves reacting tert-butylcyclohexyl acetic acid with sodium omadine and 1,4-naphthoquinone, followed by hydrolysis and recrystallization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is designed to be green and environment-friendly, making it suitable for industrialization .

化学反応の分析

反応の種類: ブパルバクオンは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: ブパルバクオンは、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して行うことができます。

主な生成物: これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はキノンの形成につながる可能性があり、還元はヒドロキノンの形成につながる可能性があります .

4. 科学研究での応用

ブパルバクオンは、幅広い科学研究での応用があります:

化学: ナフトキノン誘導体とその反応を研究するためのモデル化合物として使用されます。

生物学: ブパルバクオンは、原虫寄生虫、特にテイルリア属およびリーシュマニア属の種への影響について研究されています.

科学的研究の応用

Buparvaquone has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying naphthoquinone derivatives and their reactions.

類似化合物との比較

ブパルバクオンは、アトバクオンやパルバクオンなどの他のナフトキノン誘導体と似ています。しかし、ブパルバクオンには、特定の原虫寄生虫に対してより効果的になる独自の特性があります:

類似化合物:

- アトバクオン

- パルバクオン

- ヒドロキシナフトキノン

ブパルバクオンのユニークな特性と広域スペクトル活性は、原虫病対策において貴重な化合物となっています。

生物活性

Buparvaquone is a second-generation hydroxynaphthoquinone compound that has emerged as a significant therapeutic agent in veterinary medicine, particularly for the treatment of theileriosis in cattle. This article delves into its biological activity, mechanisms, efficacy, and safety based on diverse research findings.

This compound operates primarily by inhibiting mitochondrial electron transport in protozoan parasites. It is structurally related to atovaquone, sharing a similar mechanism that disrupts the mitochondrial membrane potential by targeting the cytochrome b gene within the mitochondrial inner membrane. This inhibition leads to impaired energy production in parasites such as Theileria parva, Theileria annulata, and Babesia bovis .

Efficacy Against Theileriosis

This compound has demonstrated significant efficacy against various strains of Theileria, with an EC50 value of 0.0003 mg/L (10^-9 M) against Theileria parva. Clinical trials have shown promising results:

- Field Trials : In Zambia, a single dose of 2.5 mg/kg this compound resulted in a cure rate of 91% among cattle diagnosed with East Coast fever .

- Clinical Studies : A study involving 229 cattle in Kenya showed an overall recovery rate of 85.6%, with higher recovery rates associated with fewer doses .

Safety and Toxicology

This compound has undergone rigorous safety assessments. Its oral LD50 in rats exceeds 8000 mg/kg, indicating low toxicity . Studies on hematological parameters in calves treated with this compound revealed no significant adverse effects on organ function or inflammatory processes, supporting its safety profile for veterinary use .

Comparative Studies

Recent research has compared this compound's efficacy with other treatments, such as imidocarb. In vitro studies indicated that this compound effectively inhibited the growth of Babesia bovis, outperforming imidocarb at various concentrations .

Table 1: Comparative Efficacy of this compound and Imidocarb

| Treatment | Concentration (nM) | Survival Rate (%) |

|---|---|---|

| This compound | Varies | Higher than Imidocarb |

| Imidocarb | Varies | Lower than this compound |

Case Studies

- Zambian Field Trials : A significant trial involved treating 68 cattle infected with Theileria parva. The treatment resulted in a high survival rate, demonstrating this compound's effectiveness under field conditions .

- Egyptian Dairy Cattle Study : In a herd where low-grade infections were prevalent, treated animals showed improved clinical health and milk yield compared to untreated controls, suggesting additional benefits beyond merely treating infection .

Table 2: Field Trial Results for this compound Treatment

| Condition | Treated Group (n) | Recovery Rate (%) |

|---|---|---|

| Mild Infection | 20 | 100 |

| Moderate Infection | 18 | 88.9 |

| Severe Infection | 30 | 86.7 |

| Total | 68 | 91 |

特性

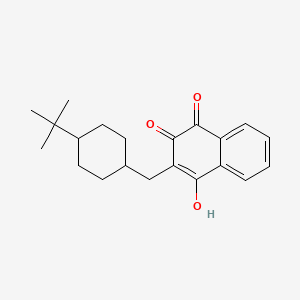

IUPAC Name |

3-[(4-tert-butylcyclohexyl)methyl]-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-21(2,3)14-10-8-13(9-11-14)12-17-18(22)15-6-4-5-7-16(15)19(23)20(17)24/h4-7,13-14,22H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGDTWQGGLJCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)CC2=C(C3=CC=CC=C3C(=O)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057849 | |

| Record name | Buparvaquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88426-33-9 | |

| Record name | Buparvaquone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088426339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buparvaquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUPARVAQUONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0354RT7LG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Buparvaquone?

A1: this compound targets the cytochrome b protein, a key component of the electron transport chain within the mitochondria of certain parasites, particularly Theileria species. [, , , ]

Q2: How does this compound exert its antiparasitic effect?

A2: By binding to cytochrome b, this compound disrupts the electron transport chain, inhibiting the parasite's ability to produce ATP, ultimately leading to parasite death. [, , ]

Q3: Does this compound affect the host's cells?

A3: While this compound targets the parasite's cytochrome b, it exhibits significantly lower affinity for the mammalian counterpart, resulting in selective toxicity towards the parasite. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C20H28O3 and a molecular weight of 316.43 g/mol. [, , , , ]

Q5: Where can I find spectroscopic data for this compound?

A5: Spectroscopic data, including UV-Vis absorption and potentially NMR data, can be found in publications related to its synthesis, characterization, and analytical method development. Several studies utilized UV-Vis spectrophotometry for its quantification, indicating a maximum absorption wavelength (λmax) at 251 nm in acetonitrile. [, , , , ]

Q6: What is known about the stability of this compound under various conditions?

A6: this compound exhibits limited aqueous solubility, impacting its bioavailability and necessitating specific formulation strategies. [, , ] It demonstrates higher degradation under alkaline and peroxide conditions, suggesting potential instability in those environments. []

Q7: Are there formulation strategies to improve this compound's stability or solubility?

A7: Research indicates the development of nanosuspensions to enhance solubility and facilitate delivery via nebulization for potential treatment of lung infections. [, , ] Additionally, studies explored prodrugs with improved water solubility to enhance topical and oral delivery. []

Q8: How is this compound administered, and what is its fate in the body?

A8: this compound is typically administered intramuscularly (IM) or intravenously (IV). [, , , , , ] It exhibits a longer elimination half-life compared to its analog Parvaquone, indicating a longer duration of action. []

Q9: Are there any known drug-drug interactions with this compound?

A9: While specific drug-drug interactions haven't been extensively reported in the provided research, it's essential to consider potential interactions, especially when co-administering with other drugs that share similar metabolic pathways or affect liver function. [, ]

Q10: What is the impact of this compound treatment on the host's immune response?

A10: Studies observed the development of antibodies against Theileria parva in cattle treated with this compound, suggesting the induction of an immune response that might contribute to long-term protection against re-infection. [, , ]

Q11: What is the efficacy of this compound against different Theileria species?

A11: this compound demonstrates efficacy against various Theileria species, including T. annulata and T. parva, with varying degrees of success in both in vitro and in vivo settings. [, , , , , , , ]

Q12: Has this compound shown any activity against other parasites?

A12: Studies suggest that this compound displays activity against other apicomplexan parasites, including Babesia equi, Cryptosporidium parvum, and Toxoplasma gondii, highlighting its potential as a broad-spectrum antiparasitic agent. [, , , , ]

Q13: Are there any existing animal models for studying this compound's efficacy?

A13: Researchers utilize various animal models, including cattle, sheep, mice, and donkeys, to investigate this compound's efficacy against different parasitic infections. [, , , , , , , , , , ]

Q14: Is there evidence of emerging resistance to this compound?

A14: Several studies report an increase in this compound treatment failures, suggesting the emergence of resistance in Theileria populations. [, ] This resistance is often associated with mutations in the parasite's cytochrome b gene. [, , ]

Q15: What is known about the toxicity profile of this compound?

A16: While generally considered safe, this compound may induce oxidative stress in treated animals, as evidenced by increased lipid peroxidation and decreased levels of antioxidant vitamins. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。